REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[N:10]=[CH:9][C:8]2[O:11][CH2:12][CH2:13][O:14][C:7]=2[CH:6]=1)=[N+]=[N-]>[C].[Pd].C(O)C>[O:14]1[C:7]2[CH:6]=[C:5]([CH2:4][NH2:1])[N:10]=[CH:9][C:8]=2[O:11][CH2:12][CH2:13]1 |f:1.2|
|
Name
|
7-(azidomethyl)-2,3-dihydro-(1,4)dioxino(2,3-c)pyridine
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=CC2=C(C=N1)OCCO2
|
Name
|
palladium-carbon
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour and 45 minutes under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
FILTRATION
|
Details
|
The insoluble material filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC=2C=NC(=CC21)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |